1-(3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is a Schiff base derivative containing a dioxygenated ring. While not extensively studied, research suggests its potential as a β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) inhibitor, making it a candidate for developing new antibacterial agents []. FabH is a crucial enzyme in bacterial fatty acid biosynthesis, a pathway essential for bacterial survival [].
Although a specific mechanism of action for 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is not detailed in the provided papers, its potential as a FabH inhibitor suggests it likely interferes with the enzyme's active site, disrupting the initiation of fatty acid biosynthesis in bacteria []. Docking simulations with a structurally similar compound, (E)-N-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methylene)hexadecan-1-amine, provide insights into potential binding interactions with the E. coli FabH active site [].
The primary application of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine, based on its potential as a FabH inhibitor, lies in the development of novel antibacterial agents []. Further research is needed to determine its efficacy, spectrum of activity, and potential for clinical development.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7